

"stability and degradation pathways of 2,3,3-Trimethyl-1-butene"

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Compound of Interest

Compound Name: 2,3,3-Trimethyl-1-butene

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This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of **2,3,3-Trimethyl-1-butene**. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for 2,3,3-Trimethyl-1-butene?

2,3,3-Trimethyl-1-butene is a highly flammable liquid and vapor (Flash Point: -17 °C) that can form explosive mixtures with air.[1] Vapors may travel to an ignition source and flash back.[2] The compound's stability is compromised by heat, sparks, open flames, and static discharge.[2] [3] It is also incompatible with strong oxidizing agents, which can lead to vigorous reactions.[2]

Q2: How should **2,3,3-Trimethyl-1-butene** be properly stored?

To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated as a flammables area.[2][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] All metal parts of storage and handling equipment must be grounded to prevent static electricity discharge.[2]



Q3: What are the known physical and chemical properties of 2,3,3-Trimethyl-1-butene?

The key properties are summarized in the table below.

Property	Value	Reference	
Molecular Formula	C7H14	[5]	
Molecular Weight	98.19 g/mol	[6][7]	
CAS Number	594-56-9	[5]	
Boiling Point	78-80 °C	[1][8]	
Melting Point	-110 °C	[9]	
Density	0.705 g/mL at 25 °C	[1][8]	
Vapor Pressure	190 mmHg at 37.7 °C	[1]	
Flash Point	-17 °C (-1.4 °F) - closed cup	[1]	
Refractive Index	n20/D 1.402	[1]	
Autoignition Temp.	375 °C (707 °F)	[1]	

Q4: Are there any known reaction rate coefficients for the degradation of this compound?

While specific kinetic data for **2,3,3-trimethyl-1-butene** is limited in the provided search results, data for structurally similar alkenes in gas-phase reactions are available and provide an estimate of its reactivity.

Reaction	Reactant	Rate Coefficient (cm³ molecule ⁻¹ s ⁻¹)	Reference
Ozonolysis	1-Butene	$(9.65 \pm 1.45) \times 10^{-18}$	[10]
Ozonolysis	3-Methyl-1-butene	$(7.30 \pm 1.10) \times 10^{-18}$	[10]
Reaction with OH	Ethylene	$(1.0 \pm 0.3) \times 10^{12}$	[11]
Reaction with OH	2,3-Dimethyl-2-butene	(10.37 ± 0.31)×10 ⁻¹¹	[12]



Degradation Pathways

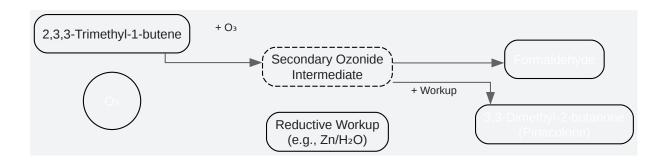
Q5: What are the expected degradation pathways for 2,3,3-Trimethyl-1-butene?

The primary degradation pathways are initiated by reaction at the carbon-carbon double bond. The most common pathways in experimental or environmental contexts include:

- Ozonolysis: Cleavage of the double bond by ozone, a common laboratory procedure and atmospheric reaction.
- Oxidation by Hydroxyl Radicals (OH•): A significant degradation pathway in the atmosphere.
- Thermal Decomposition: Degradation at elevated temperatures.
- Photodegradation: Degradation upon exposure to UV light, though less common for simple alkenes unless sensitizers are present.[13]

Ozonolysis Pathway

Ozonolysis involves the reaction of **2,3,3-Trimethyl-1-butene** with ozone (O₃), which cleaves the double bond to form an unstable primary ozonide (molozonide). This intermediate rearranges to a more stable secondary ozonide. Subsequent workup with a reducing agent (like zinc and water) yields carbonyl compounds.[14][15]



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Caption: Ozonolysis degradation pathway of **2,3,3-Trimethyl-1-butene**.

Experimental Protocols & Methodologies



Protocol 1: Ozonolysis and Product Analysis via GC-MS

This protocol details the reductive ozonolysis of **2,3,3-Trimethyl-1-butene**.

- 1. Materials and Equipment:
- 2,3,3-Trimethyl-1-butene
- Methanol (CH₃OH), ACS grade
- · Dichloromethane (DCM), ACS grade
- Ozone generator
- Gas dispersion tube (sparger)
- Three-neck round-bottom flask
- Dry ice/acetone cold bath (-78 °C)
- Magnetic stirrer and stir bar
- Zinc dust (Zn)
- Acetic acid (CH₃COOH)
- Gas chromatograph-mass spectrometer (GC-MS)
- 2. Procedure:
- Dissolve **2,3,3-Trimethyl-1-butene** (e.g., 10 mmol) in a 1:1 mixture of DCM and Methanol (100 mL) in the three-neck flask.
- Cool the solution to -78 °C using the dry ice/acetone bath.
- Bubble ozone gas from the generator through the solution via the sparger. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating excess ozone.

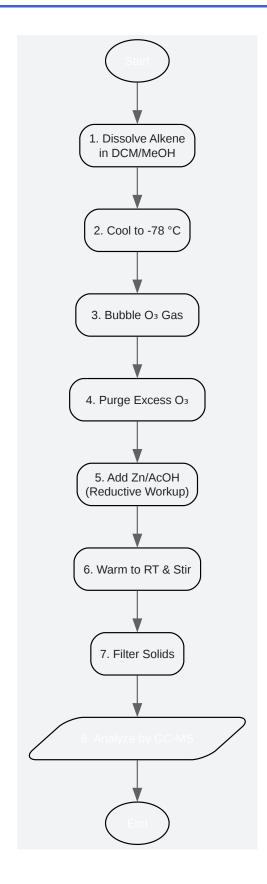






- Once the reaction is complete, purge the solution with nitrogen or argon gas to remove all excess ozone.
- Slowly add zinc dust (e.g., 1.5 eq) and a small amount of acetic acid (e.g., 2 mL) to the cold solution.
- Allow the mixture to warm to room temperature and stir for 1-2 hours.
- Filter the mixture to remove zinc solids.
- Analyze the filtrate directly or after extraction using a suitable GC-MS method to identify the degradation products (3,3-dimethyl-2-butanone and formaldehyde).
- 3. Experimental Workflow Diagram:





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Caption: Experimental workflow for the ozonolysis of an alkene.



Protocol 2: Analytical Method for Degradation Products using GC-MS

This protocol provides general parameters for analyzing degradation products. Analytical methods should be validated for specific applications.

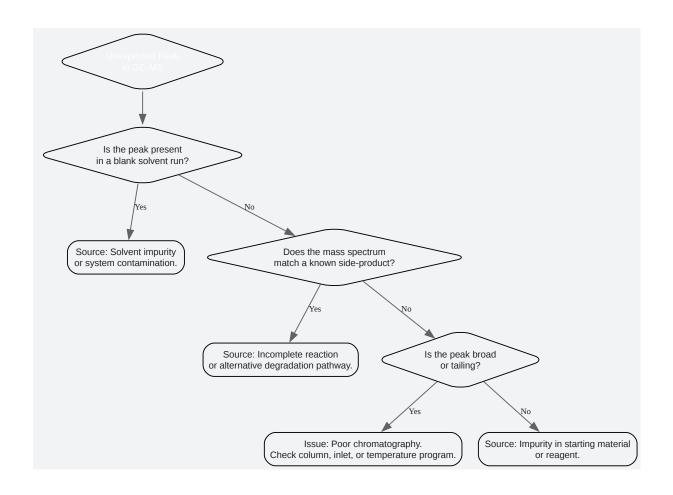
- System: Gas Chromatograph with a Mass Selective Detector.
- Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable for separating the volatile parent compound and its carbonyl degradation products.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at 10 °C/min.
 - Hold: Hold at 200 °C for 2 minutes.
- Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
- Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to authentic standards.[16][17]

Troubleshooting Guide

Q6: I am seeing unexpected peaks in my GC-MS chromatogram after a degradation experiment. What could be the cause?

Unexpected peaks can arise from several sources. Use the following guide to troubleshoot.





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Caption: Decision tree for troubleshooting unexpected GC-MS peaks.

Q7: My ozonolysis reaction is incomplete or giving a low yield. What are common issues?

 Insufficient Ozone: The most common cause is not adding enough ozone to consume all the starting material. Ensure the blue color of excess ozone persists for several minutes at the end of the reaction.



- Ozone Generator Malfunction: Check that the ozone generator is functioning correctly and producing a sufficient flow of O₃.
- Reaction Temperature Too High: Ozonides are unstable. Maintaining a very low temperature (e.g., -78 °C) is critical to prevent premature decomposition and side reactions.
- Ineffective Workup: Ensure enough reducing agent (zinc) is added to quench the ozonide and any peroxides formed. Incomplete workup can lead to a complex mixture of products.

Q8: How can I prevent the degradation of **2,3,3-Trimethyl-1-butene** during sample preparation for analysis?

Due to its volatility and reactivity, care must be taken during sample preparation.

- Minimize Headspace: Use vials with minimal headspace to reduce evaporation and potential reactions with air.
- Use appropriate solvents: Ensure the compound is stable in the chosen solvent. Non-polar solvents are generally suitable.
- Keep Samples Cool: Store prepared samples in a cooled autosampler tray (e.g., 4 °C) to minimize degradation before injection.
- Analyze Promptly: Analyze samples as soon as possible after preparation.

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